N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide: is an organic compound with the molecular formula C11H13BrClNO It is a derivative of propanamide, featuring a bromophenyl group, a chloro group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide typically involves the reaction of 4-bromobenzyl chloride with 2-chloro-N-methylpropanamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The bromophenyl group can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to remove the halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon, room temperature and atmospheric pressure.
Major Products:
Substitution: Formation of methoxy derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
Chemistry: N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism by which N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromophenyl and chloro groups can enhance binding affinity to target molecules, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
- N-(4-bromophenyl)-2-chloroacetamide
- N-(4-bromophenyl)-2-chloropropanamide
- N-(4-bromophenyl)-2-chlorobutanamide
Uniqueness: N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide is unique due to the presence of both bromophenyl and chloro groups, which provide distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-chloro-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-8(13)11(15)14(2)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFIDLNLRMDEJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.